3-Methylpyridazine

Catalog No.
S579569
CAS No.
1632-76-4
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpyridazine

CAS Number

1632-76-4

Product Name

3-Methylpyridazine

IUPAC Name

3-methylpyridazine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3

InChI Key

MXDRPNGTQDRKQM-UHFFFAOYSA-N

SMILES

CC1=NN=CC=C1

Synonyms

3-methylpyridazine

Canonical SMILES

CC1=NN=CC=C1

The exact mass of the compound 3-Methylpyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylpyridazine is a fundamental nitrogen-rich heterocyclic building block widely utilized in pharmaceutical synthesis, agrochemical development, and coordination chemistry. Characterized by a boiling point of approximately 214 °C and a density of 1.03 g/mL, this compound serves as a critical precursor for complex pyridazine scaffolds. Its procurement value lies in the specific placement of the methyl group at the C-3 position, which fundamentally alters the electronic distribution, basicity, and reactivity of the diazine ring compared to its unsubstituted or C-4 methylated analogs. These properties make it an indispensable starting material for synthesizing ALK5 inhibitors, pseudo-cross-conjugated mesomeric betaines, and targeted agricultural active ingredients [1].

Substituting 3-methylpyridazine with 4-methylpyridazine or unsubstituted pyridazine leads to severe process inefficiencies and off-target reactivity. The C-3 methyl group provides a specific steric and electronic environment that directs incoming electrophiles and radicals to targeted ring positions, preventing the complex product mixtures often seen with the C-4 isomer. Furthermore, the proximity of the methyl group to the nitrogen lone pair enables selective exocyclic deprotonation, a pathway that is energetically unfavorable for 4-methylpyridazine. In industrial procurement, selecting the wrong isomer necessitates additional chromatographic purification steps, drastically reducing overall yield and increasing manufacturing costs for downstream active pharmaceutical ingredients [1].

Regioselectivity in Radical Substitution (Minisci Reaction)

In Minisci-type radical substitutions, the position of the methyl group dictates the purity of the product profile. 3-Methylpyridazine undergoes highly selective homolytic substitution at the C-4 and C-5 positions. In direct contrast, 4-methylpyridazine yields a highly complex mixture of C-3, C-5, and C-6 substituted products under identical conditions, complicating downstream isolation [1].

Evidence DimensionProduct mixture complexity in radical substitution
Target Compound DataSelective C-4/C-5 substitution
Comparator Or Baseline4-Methylpyridazine (yields a complex mixture of C-3, C-5, and C-6 substituted products)
Quantified DifferenceHigh regioselectivity vs. multi-positional product fragmentation
ConditionsReaction with symmetrical trioxanyl radicals under standard Minisci conditions

Procurement of the C-3 isomer is essential for scalable, high-yield functionalization without the prohibitive cost of separating complex regioisomeric mixtures.

Exocyclic Metalation and Deprotonation Dynamics

The C-3 methyl group in 3-methylpyridazine benefits from the adjacent lone pair effect of the neighboring nitrogen atom, allowing for preferential and stable deprotonation at the exocyclic methyl group (the benzylic position) using strong bases. This specific stabilization is absent in 4-methylpyridazine, where the methyl group is isolated from the nitrogen lone pairs, making exocyclic metalation significantly more difficult and prone to competing ring-metalation or decomposition[1].

Evidence DimensionSite of preferential deprotonation
Target Compound DataSelective exocyclic (methyl) deprotonation
Comparator Or Baseline4-Methylpyridazine (resists clean exocyclic deprotonation)
Quantified DifferenceSelective benzylic metalation vs. competing ring metalation/decomposition
ConditionsTreatment with strong bases (e.g., nBuLi or LDA) at low temperatures

Enables chemists to selectively functionalize the methyl side-chain to build complex architectures, a synthetic route unavailable when using the C-4 isomer.

Basicity Shift and Salt Formation Potential

The introduction of a methyl group at the C-3 position significantly increases the basicity of the pyridazine ring through inductive effects. While unsubstituted pyridazine has a pKa of 2.33, 3-methylpyridazine exhibits a higher pKa of approximately 3.47. This shift alters the protonation state of the molecule in physiological and acidic aqueous environments compared to the unsubstituted baseline [1].

Evidence DimensionConjugate acid pKa
Target Compound Data3.47 (predicted)
Comparator Or BaselineUnsubstituted pyridazine (pKa 2.33)
Quantified Difference1.14 unit increase in pKa
ConditionsAqueous solution at standard temperature

The higher basicity improves the compound's ability to form stable salts, which is critical for formulation solubility and API purification workflows.

Precursor for ALK5 Inhibitors and Pharmaceutical Intermediates

Due to its predictable regioselectivity in substitution reactions, 3-methylpyridazine is the required isomer for synthesizing complex multi-ring pharmaceutical agents, such as ALK5 inhibitors used in treating fibrotic diseases. The ability to cleanly functionalize the C-4 and C-5 positions without regioisomeric contamination streamlines the API manufacturing pipeline [1].

Side-Chain Elongation via Exocyclic Metalation

The specific adjacent lone pair stabilization of the C-3 methyl group allows chemists to cleanly deprotonate and extend the alkyl chain. This makes 3-methylpyridazine an ideal starting material for synthesizing extended alkyl-pyridazine derivatives and coordination ligands, applications where 4-methylpyridazine would fail due to competing ring metalation[2].

Salt-Formulated Agrochemical Development

The increased basicity of 3-methylpyridazine compared to unsubstituted pyridazine enhances its salt-forming capabilities. This property is leveraged in the development of highly soluble agrochemical formulations, ensuring better dispersion and bioavailability of the active ingredients in aqueous environments [3].

XLogP3

-0.3

Boiling Point

214.0 °C

LogP

-0.35 (LogP)

Melting Point

184.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1632-76-4

Wikipedia

3-Methylpyridazine

Dates

Last modified: 08-15-2023

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